molecular formula C23H24N2O4S B7689177 N-benzyl-N-methyl-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide

N-benzyl-N-methyl-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide

Cat. No.: B7689177
M. Wt: 424.5 g/mol
InChI Key: UWVNPKCMIAKPKF-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide is a complex organic compound with a unique structure that includes benzyl, methyl, and sulfamoyl groups

Properties

IUPAC Name

N-benzyl-N-methyl-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18-8-6-7-11-22(18)24-30(27,28)21-14-12-20(13-15-21)29-17-23(26)25(2)16-19-9-4-3-5-10-19/h3-15,24H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVNPKCMIAKPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of N-benzyl-N-methylamine with 2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetic acid under specific conditions such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-benzyl-N-methyl-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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